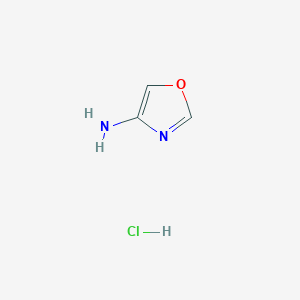

Oxazol-4-amine hydrochloride

Description

Evolution of Oxazole (B20620) Chemistry and its Significance in Heterocyclic Compound Research

The field of oxazole chemistry has a rich history, dating back to its initial synthesis. numberanalytics.com Over the decades, interest in oxazole and its derivatives has grown exponentially, largely due to their presence in a wide array of biologically active natural products and synthetic compounds. tandfonline.comsemanticscholar.org This has established the oxazole nucleus as a significant scaffold in the broader context of heterocyclic compound research. tandfonline.comirjmets.com

Initially, the synthesis of the oxazole ring was a primary focus, with the development of classical methods such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. irjmets.com These methods laid the groundwork for accessing the fundamental oxazole structure. As synthetic methodologies advanced, more sophisticated techniques emerged, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which have enabled the creation of highly substituted and complex oxazole derivatives. tandfonline.com The introduction of green chemistry principles has also influenced modern synthetic approaches, promoting the use of biocatalysts and microwave-assisted reactions to improve efficiency and reduce environmental impact. irjmets.com

The significance of oxazoles in heterocyclic research is underscored by their diverse applications. The five-membered aromatic ring, containing both nitrogen and oxygen atoms, can engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comnih.govtandfonline.com This property has made oxazole derivatives attractive candidates for drug discovery, leading to the development of compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.comnih.gov A number of clinically used drugs, such as the antibiotic Linezolid, contain an oxazole-related (oxazolidinone) ring, highlighting the therapeutic importance of this heterocyclic system. tandfonline.comsemanticscholar.org Beyond pharmaceuticals, oxazole-based compounds are also utilized in agrochemicals as pesticides and herbicides, and in materials science for the development of polymers with specific optoelectronic properties. numberanalytics.comirjmets.comchemimpex.com

Current Research Paradigms for Oxazol-4-amine (B175032) Hydrochloride and Related Architectures

Current research involving oxazol-4-amine hydrochloride and its related architectures primarily revolves around its utility as a key intermediate in the synthesis of novel functional molecules. The reactivity of the oxazole ring and the presence of the amine group provide strategic points for chemical modification, allowing for the construction of diverse molecular libraries.

In medicinal chemistry, this compound derivatives are actively being investigated as scaffolds for new therapeutic agents. evitachem.com Researchers are exploring their potential in developing drugs for neurological disorders and for their anticancer and antimicrobial properties. chemimpex.comevitachem.comchemimpex.com The oxazole core is considered a "perfect pre-built platform" for drug discovery due to its ability to act as a bioisostere and its wide range of biological activities. nih.gov The general research strategy involves using the oxazol-4-amine core to synthesize derivatives and then screen them for specific biological activities, such as enzyme inhibition or receptor binding. chemimpex.com The structural flexibility of the oxazole scaffold allows for fine-tuning of physicochemical properties to enhance bioavailability and metabolic stability. irjmets.com

The table below summarizes the key research applications of oxazole derivatives, including those that can be synthesized from this compound.

| Research Area | Application |

| Medicinal Chemistry | Building block for novel pharmaceuticals targeting a range of diseases. evitachem.com Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties. numberanalytics.comevitachem.com |

| Biochemical Research | Used in studies of enzyme activity and receptor interactions to understand molecular-level biological processes. chemimpex.comchemimpex.com |

| Agrochemicals | Utilized in the formulation of new pesticides and herbicides. chemimpex.com |

| Materials Science | Explored for creating novel materials with enhanced properties, such as thermal stability and electrical conductivity. chemimpex.comchemimpex.com |

| Organic Synthesis | Serves as a versatile reagent and intermediate for the construction of more complex molecules. irjmets.comevitachem.com |

In the field of materials science, the incorporation of oxazole-containing units into polymers is being explored to create materials with unique thermal and electronic properties. chemimpex.comchemimpex.com In agrochemical research, derivatives of this compound are being developed as active ingredients in new herbicides and pesticides, with the aim of creating more effective and environmentally targeted solutions. chemimpex.com

The table below provides a summary of the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₅ClN₂O |

| Molecular Weight | 120.54 g/mol |

| CAS Number | 1588441-23-9 |

| Appearance | Not explicitly stated, but related compounds are often solids. chemimpex.com |

| Solubility | The hydrochloride form generally enhances water solubility. evitachem.com |

| Storage | Inert atmosphere, room temperature. bldpharm.com |

Furthermore, the development of novel synthetic methodologies continues to be a driving force in this research area. nih.gov Modern techniques focus on creating substituted oxazoles with high efficiency and regioselectivity, which is crucial for establishing clear structure-activity relationships in drug development and for tailoring the properties of new materials. tandfonline.comirjmets.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCDMVGSAKCGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-23-9 | |

| Record name | 4-Oxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Elucidation of Chemical Reactivity and Transformative Pathways of Oxazol 4 Amine Hydrochloride

Mechanistic Studies of Functional Group Interconversions on the Oxazole (B20620) Core

Functional group interconversions on the oxazole core of Oxazol-4-amine (B175032) hydrochloride are pivotal for the synthesis of diverse derivatives. The amino group at the C4 position is a key handle for such transformations.

N-Alkylation and N-Acylation: The nitrogen atom of the 4-amino group can readily undergo alkylation and acylation reactions. These transformations follow standard nucleophilic substitution mechanisms where the lone pair of electrons on the nitrogen attacks an electrophilic carbon of an alkyl halide or an acyl halide/anhydride. The hydrochloride salt would need to be neutralized to free up the nucleophilic amine for these reactions.

Diazotization: The primary amino group at C4 can be converted to a diazonium salt upon treatment with nitrous acid (HONO), generated in situ from a nitrite (B80452) salt and a strong acid. This diazonium intermediate is highly versatile and can be subjected to various Sandmeyer-type reactions to introduce a range of functional groups, such as halogens, cyano, or hydroxyl groups, at the C4 position.

Table 1: Examples of Functional Group Interconversions at the C4-Amino Group

| Reagent(s) | Product Functional Group | Reaction Type |

| Alkyl halide (R-X) | Secondary amine (-NHR) | N-Alkylation |

| Acyl chloride (RCOCl) | Amide (-NHCOR) | N-Acylation |

| NaNO₂, HCl | Diazonium salt (-N₂⁺Cl⁻) | Diazotization |

| CuCl/HCl | Chloro (-Cl) | Sandmeyer Reaction |

| CuCN/KCN | Cyano (-CN) | Sandmeyer Reaction |

| H₂O, Δ | Hydroxyl (-OH) | Hydrolysis of Diazonium Salt |

Oxidation and Reduction Reactions of Oxazol-4-amine Hydrochloride

The oxazole ring is generally susceptible to oxidative cleavage. However, the stability of this compound towards oxidizing and reducing agents can be influenced by the nature of the reagents and reaction conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically lead to the cleavage of the oxazole ring organic-chemistry.org. The products are often complex mixtures of open-chain compounds. The electron-donating amino group at C4 may increase the susceptibility of the ring to oxidative degradation. Milder oxidizing agents might allow for selective oxidation of substituents without affecting the ring, though specific studies on Oxazol-4-amine are limited.

Reduction: The oxazole ring is generally stable towards many reducing agents. Catalytic hydrogenation (e.g., H₂/Pd) may reduce other functional groups present in substituents without affecting the oxazole core. However, more potent reducing agents can lead to ring cleavage, yielding open-chain products organic-chemistry.org.

Nucleophilic Substitution Reactions on the Oxazole Ring System

Nucleophilic substitution reactions on the oxazole ring itself are generally uncommon and challenging to achieve rsc.org. The ring is considered electron-rich, which disfavors attack by nucleophiles. When such reactions do occur, they are often facilitated by electron-withdrawing groups on the ring or proceed via ring-opening pathways organic-chemistry.org.

For Oxazol-4-amine, the electron-donating nature of the amino group further deactivates the ring towards nucleophilic attack. However, if the amino group is first converted into a good leaving group (e.g., a diazonium salt), nucleophilic substitution at the C4 position becomes feasible.

The relative reactivity of the carbon positions in the oxazole ring towards nucleophilic attack generally follows the order C2 > C5 > C4. However, the presence of the amino group at C4 significantly alters this reactivity profile, making direct nucleophilic substitution at any ring carbon highly unlikely without prior modification.

Ring-Opening and Rearrangement Mechanisms of Oxazole Derivatives

Oxazole derivatives are known to undergo various ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents.

Ring-Opening with Nucleophiles: Strong nucleophiles can attack the oxazole ring, leading to cleavage rather than substitution. For instance, treatment of some oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring-opening followed by recyclization to form imidazoles organic-chemistry.orgorganic-chemistry.org. The susceptibility of Oxazol-4-amine to such reactions would depend on the specific nucleophile and reaction conditions.

Cornforth Rearrangement: A notable rearrangement of oxazoles is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. In this pericyclic reaction, the acyl group at C4 and the substituent at C5 exchange places through a nitrile ylide intermediate wikipedia.org. While this specific rearrangement requires an acyl group at C4, it highlights the potential for thermally induced rearrangements in the oxazole system.

Boulton-Katritzky Rearrangement: 4-Imino-1,3-oxazoles can undergo ring-opening and cycloaddition reactions with electrophilic heterocumulenes, proceeding through a mechanism related to the Boulton-Katritzky rearrangement rsc.org. This suggests that derivatives of Oxazol-4-amine, particularly those where the exocyclic nitrogen is part of an imino group, could undergo similar transformations.

Table 2: Ring Transformation Reactions of Oxazole Derivatives

| Reaction Type | Reagents/Conditions | Resulting Heterocycle |

| Nucleophilic Ring Opening-Recyclization | Ammonia/Formamide | Imidazole (B134444) |

| Cornforth Rearrangement | Heat | Isomeric Oxazole |

| Boulton-Katritzky type | Electrophilic Heterocumulenes | Various Heterocycles |

Exploration of Reaction Scope and Limitations for Derivatization

The derivatization of this compound can be approached in several ways, primarily by targeting the amino group or by reactions involving the oxazole ring itself.

Derivatization via the Amino Group: The 4-amino group is the most reactive site for derivatization. A wide array of derivatives can be synthesized through N-alkylation, N-acylation, sulfonylation, and the formation of ureas and thioureas. The Buchwald-Hartwig cross-coupling reaction could potentially be employed to form N-aryl derivatives nih.govacs.org. The primary limitation is the need to deprotonate the hydrochloride salt to unmask the nucleophilicity of the amine.

Derivatization involving the Oxazole Ring:

Electrophilic Substitution: While nucleophilic substitution is difficult, electrophilic substitution on the oxazole ring is more feasible, especially with an activating group like the 4-amino group. The preferred site of attack would likely be C5. However, the protonated amino group in the hydrochloride salt would be deactivating, necessitating the use of the free base for such reactions.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if a halo-substituted Oxazol-4-amine were available. This would allow for the introduction of aryl, vinyl, or alkyl groups at specific positions on the oxazole ring.

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups. The 4-amino group would facilitate such reactions, potentially leading to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial adduct undergoes further transformation organic-chemistry.org.

Limitations:

The inherent stability of the oxazole ring can be a limitation, as harsh reaction conditions may lead to decomposition or ring-opening.

The presence of multiple reactive sites (the amino group and the different positions on the oxazole ring) can lead to issues with regioselectivity.

The solubility of this compound may be a factor in the choice of reaction solvents.

Computational and Theoretical Investigations of Oxazol 4 Amine Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed analysis of molecular properties based on the principles of quantum mechanics. These calculations provide information about electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com By calculating various quantum chemical descriptors, DFT can predict how a molecule like Oxazol-4-amine (B175032) hydrochloride might behave in different chemical environments, such as its potential to act as a corrosion inhibitor. ijcsi.proresearchgate.net

DFT studies on related heterocyclic compounds, such as oxazole (B20620) and thiazole (B1198619) derivatives, have been used to predict their efficacy as corrosion inhibitors for metals in acidic media. ijcsi.proscispace.com These studies calculate key parameters that describe the molecule's electronic properties. The energy of the Highest Occupied Molecular Orbital (E_HOMO) indicates the tendency of a molecule to donate electrons. A higher E_HOMO value suggests a greater capacity for electron donation to the empty orbitals of a metal, facilitating adsorption and forming a protective layer. irjweb.comresearchgate.net Conversely, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to the molecule's ability to accept electrons.

The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's reactivity; a smaller energy gap implies higher reactivity, which can lead to stronger interaction with a metal surface and thus better inhibition efficiency. irjweb.com Other calculated descriptors include electronegativity (χ), which measures the tendency to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution. researchgate.net Softness (σ = 1/η) is the reciprocal of hardness, and a higher softness value is often associated with better inhibition performance. irjweb.com These parameters are used to understand the mechanism of inhibition, which typically involves the adsorption of the inhibitor molecule onto the material's surface. ijcsi.proresearchgate.net

A significant application of quantum chemical calculations is the establishment of correlations between theoretical descriptors and experimentally observed properties. For corrosion inhibitors, a strong correlation is often found between parameters like E_HOMO, ΔE, and the experimentally measured inhibition efficiency. ijcsi.proresearchgate.net For instance, studies on various oxazole derivatives have demonstrated that molecules with higher E_HOMO values and lower ΔE values generally exhibit superior performance as corrosion inhibitors. ijcsi.proirjweb.com

The fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is another important descriptor that can be calculated. This value helps to quantify the electron-donating tendency of the inhibitor. These theoretical findings provide a rational basis for designing new and more effective molecules. By understanding the relationship between molecular structure and inhibitory action, researchers can computationally screen and select promising candidates for synthesis and experimental testing. researchgate.net

Below is a table of representative quantum chemical descriptors, typical for an oxazole amine derivative, calculated using DFT methods.

| Quantum Descriptor | Symbol | Typical Value (eV) | Implication for Reactivity/Inhibition |

| Energy of Highest Occupied Molecular Orbital | E_HOMO | -5.6 to -6.5 | Higher values indicate better electron-donating ability. |

| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | -0.8 to -1.5 | Lower values indicate better electron-accepting ability. |

| Energy Gap | ΔE | 4.4 to 5.2 | Lower values suggest higher reactivity and inhibition efficiency. |

| Electronegativity | χ | 3.3 to 3.8 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | 2.2 to 2.6 | Higher values indicate more stability and lower reactivity. |

| Softness | σ | 0.19 to 0.22 | Higher values are associated with higher inhibition efficiency. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the investigation of dynamic processes and intermolecular interactions, providing a deeper understanding of how molecules like Oxazol-4-amine hydrochloride behave in complex systems, such as in solution or at interfaces. researchgate.net

In the context of corrosion inhibition, MD simulations are invaluable for modeling the adsorption mechanism of inhibitor molecules on material surfaces. researchgate.net Simulations can model a system containing a metal surface (e.g., iron or aluminum), the inhibitor molecules, and a solvent (typically water and acid ions). researchgate.netdntb.gov.ua

By simulating the interactions over a period of time, MD can reveal the preferred orientation of the this compound molecule as it approaches and adsorbs onto the surface. It is often observed that heterocyclic compounds adsorb in a flat or near-parallel orientation, which maximizes the contact area and protective coverage on the metal. The simulation also calculates the binding or adsorption energy between the inhibitor and the surface, providing a quantitative measure of the adsorption strength. A more negative binding energy indicates a stronger and more stable adsorption process. These simulations help elucidate whether the adsorption is primarily due to physical interactions (physisorption) or chemical bond formation (chemisorption). researchgate.net

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jocpr.comnih.gov This method is crucial in drug discovery and medicinal chemistry for identifying potential biological targets and understanding the molecular basis of a ligand's activity. mdpi.comnih.gov

For a molecule like this compound, molecular docking can be used to screen for potential interactions with a wide range of biological targets, such as enzymes or receptors implicated in disease. nih.gov Docking algorithms place the ligand into the binding site of a target protein and score the different poses based on factors like binding energy. researchgate.netmdpi.com

Studies on various oxazole derivatives have successfully used molecular docking to identify key interactions with the active sites of enzymes. For example, docking studies have shown that oxazole-based compounds can bind to acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer's disease treatment. mdpi.comarabjchem.org These studies identify specific amino acid residues within the binding pocket that interact with the ligand. The types of interactions are typically analyzed, including:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Pi-pi stacking: Occurs between aromatic rings of the ligand and aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). arabjchem.org

The results of docking studies can guide the design of more potent and selective inhibitors by suggesting chemical modifications to the ligand that could enhance its interaction with the target. nih.gov

The following interactive table summarizes findings from molecular docking studies on various oxazole derivatives with different biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Benzoxazole-oxazole analogues | Acetylcholinesterase | Trp286, Tyr124, Phe338 | -8.5 to -10.2 |

| Benzoxazole-oxazole analogues | Butyrylcholinesterase | Trp82, Tyr332 | -7.9 to -9.5 |

| Oxazole derivatives | Heme-binding protein (P. gingivalis) | Arg-79, Lys-204 | -9.4 to -11.3 |

| Acylhydrazone-oxazole hybrids | SARS-CoV-2 Main Protease | Cys145, His41, Glu166 | -7.1 to -8.0 |

| Pyridinyl-oxazole derivatives | G-Protein-Coupled Receptor Kinase 2 (GRK-2) | Val106, Leu228 | -9.0 to -11.5 |

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In the realm of modern drug discovery and development, in silico modeling has emerged as an indispensable tool for the early prediction of a compound's pharmacokinetic and pharmacodynamic profiles. These computational approaches allow for the rapid assessment of a molecule's potential absorption, distribution, metabolism, and excretion (ADME) properties, as well as its likely interactions with biological targets. For this compound, while specific experimental data remains limited in publicly accessible literature, we can draw upon computational studies of structurally related oxazole derivatives to forecast its likely behavior. Such predictive analyses are crucial for guiding further experimental work and optimizing the compound's therapeutic potential.

Prediction of Biological Barrier Permeability

The ability of a drug candidate to permeate biological barriers, such as the intestinal wall and the blood-brain barrier (BBB), is a critical determinant of its oral bioavailability and its potential to act on the central nervous system (CNS). Computational models, often employing quantitative structure-activity relationship (QSAR) methodologies, are frequently used to predict these permeability characteristics based on the physicochemical properties of the molecule.

Detailed in silico studies on various series of oxazole derivatives have provided valuable insights into how the oxazole scaffold influences biological barrier permeability. For instance, a study focused on oxazole derivatives designed as peroxisome proliferator-activated receptor γ (PPARγ) agonists revealed that the majority of the analyzed compounds were predicted to have high gastrointestinal absorption. jcchems.com Concurrently, these derivatives were generally predicted to have negative permeability across the blood-brain barrier, suggesting a lower likelihood of CNS penetration. jcchems.com

Another computational investigation on a series of 1,3,4-oxadiazole (B1194373) derivatives, which share a similar five-membered heterocyclic ring structure with an oxygen and nitrogen atom, also included predictions of their absorption and distribution properties. mdpi.com These studies often calculate key molecular descriptors such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to feed into predictive models for human intestinal absorption (HIA) and BBB penetration.

The following tables present representative in silico pharmacokinetic data for various oxazole derivatives, which can serve as a predictive framework for understanding the potential biological barrier permeability of this compound.

| Compound Series | Predicted Human Intestinal Absorption (HIA %) | Predicted Blood-Brain Barrier (BBB) Permeability | Reference |

|---|---|---|---|

| Oxazole Derivatives Targeting PPARγ | >90% | Negative | jcchems.com |

| 1,3,4-Oxadiazole Derivatives | High | Variable (some predicted to cross) | mdpi.com |

| Descriptor | General Trend for High Permeability | Implication for this compound |

|---|---|---|

| LogP (Lipophilicity) | Higher LogP often correlates with increased passive diffusion | The amine group likely lowers the LogP, potentially reducing passive BBB penetration. |

| TPSA (Topological Polar Surface Area) | Lower TPSA is generally associated with better BBB penetration | The presence of the amine and oxazole nitrogen contributes to TPSA, which may limit BBB permeability. |

| Hydrogen Bond Donors | Fewer hydrogen bond donors are favorable for membrane permeability | The primary amine group acts as a hydrogen bond donor, potentially hindering permeability. |

It is imperative to underscore that these are theoretical predictions based on related molecular structures. Experimental validation using in vitro models, such as Caco-2 cell permeability assays, would be essential to definitively determine the biological barrier permeability of this compound. nih.govrsc.orgresearchgate.net

Biomedical and Medicinal Chemistry Research Leveraging Oxazol 4 Amine Hydrochloride

Role as a Synthetic Scaffold for Bioactive Molecules

The oxazole (B20620) nucleus is a privileged scaffold in pharmaceutical and medicinal chemistry due to its remarkable versatility, which allows for extensive structural diversification. nih.gov This five-membered heterocyclic entity, containing oxygen and nitrogen atoms, can engage in various types of interactions with different enzymes and receptors, making it a valuable component in drug discovery. agosr.comnih.gov Functionally substituted oxazolones, which are closely related derivatives, are recognized as efficient pharmacophores because their numerous reactive sites permit chemical modifications for diverse applications. nih.gov The stability and solubility of compounds like Oxazol-4-yl-methylamine hydrochloride make them ideal candidates for drug formulation and development processes. chemimpex.com This structural framework is integral to a wide array of compounds that have demonstrated potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjddtonline.info

Precursor for Novel Therapeutic Agents in Neuropharmacology Research

The oxazole scaffold is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Research has demonstrated the potential of oxazole-containing compounds in modulating central nervous system (CNS) pathways.

Neuropeptide S Receptor (NPSR) Antagonists: A series of NPSR antagonists based on an oxazolo[3,4-a]pyrazine core have been developed. These compounds are being investigated for their therapeutic potential in treating psychiatric conditions, such as drug addiction, by reducing cocaine and alcohol seeking and relapse in animal models. nih.gov

Acetylcholinesterase (AChE) Inhibitors: In the search for treatments for cognitive disorders like Alzheimer's disease, (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, have been synthesized. These compounds have shown the ability to reversibly inhibit human acetylcholinesterase (hAChE), with the most potent inhibitor significantly improving cognitive impairment in mouse models. nih.gov

GABA-A Receptor Agonists: The related isoxazole (B147169) alkaloid, muscimol, is a potent and selective agonist for the GABA-A receptor. wikipedia.org It is widely used in research to study the GABAergic system's function in the brain and is under investigation for its potential to treat various neurological and psychiatric disorders, including anxiety and migraines. wikipedia.org

| Derivative Class | Target/Mechanism | Potential Application |

| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor (NPSR) Antagonist | Psychiatric Disorders (e.g., Drug Addiction) nih.gov |

| Benzylidene-styryloxazol-5(4H)-ones | Human Acetylcholinesterase (hAChE) Inhibition | Cognitive Disorders (e.g., Alzheimer's Disease) nih.gov |

| Isoxazole Alkaloids (e.g., Muscimol) | GABA-A Receptor Agonist | Neurological and Psychiatric Disorders wikipedia.org |

Building Blocks in Anticancer Drug Discovery

The structural similarity of the oxazole pharmacophore to natural purine (B94841) bases has made it a significant heterocyclic moiety in oncology research. nih.gov A variety of oxazole derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting different mechanisms of tumor growth and proliferation.

Key research findings include:

VEGFR-2 Inhibition: Oxazolo[5,4-d]pyrimidine derivatives have been designed as antagonists of nucleic bases and have shown potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov

Inhibition of Cancer Cell Lines: New series of oxazole and thiazole (B1198619) analogs of the nonsteroidal anti-inflammatory drug (NSAID) sulindac (B1681787) have been prepared and screened against prostate, colon, and breast cancer cell lines. researchgate.net Similarly, 2-phenyloxazol-5(4H)-ones have demonstrated the ability to inhibit the proliferation of several human and murine cancer cell lines. nih.gov

Pro-apoptotic Activity: Certain isoxazole derivatives, a related class of compounds, have exhibited pro-apoptotic activity and the ability to inhibit tumor cell migration, highlighting another avenue for anticancer effects. nih.gov

| Oxazole Derivative | Target/Activity | Investigated Cancer Type(s) |

| Oxazolo[5,4-d]pyrimidines | VEGFR-2 Inhibition | Colorectal, Esophageal, Stomach, Pancreatic, Breast, Cervical nih.gov |

| 2-Aryl-4-Arylsulfonyl-1,3-Oxazoles | Cytotoxicity | Human Adenocarcinoma, Biliary Tract, Colon, Breast biointerfaceresearch.com |

| Oxazole Analogs of Sulindac | Growth Inhibition | Prostate, Colon, Breast researchgate.net |

| 2-Phenyloxazol-5(4H)-ones | Proliferation Inhibition | Various Human and Murine Cancer Lines nih.gov |

Development of Antimicrobial and Antifungal Compounds

The 1,3-oxazole nucleus is an important scaffold for the development of new antimicrobial agents, particularly in an era of rising drug resistance. nih.gov This core is present in several naturally occurring bioactive substances with antibacterial and antifungal properties, such as almazole D, muscoride A, bengazole A, and mycalolide A. nih.gov

Synthetic derivatives have also shown significant promise:

Broad-Spectrum Activity: Synthetic 1,3-oxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal effects. nih.gov For instance, 2-phenyloxazol-5(4H)-ones with an exocyclic double bond exhibit notable antibacterial and antifungal properties. nih.gov

Anti-Virulence Activity: Beyond direct killing of microbes, certain oxazolone-based sulfonamides have been shown to diminish the production of bacterial virulence factors. For example, they can significantly reduce the production of staphyloxanthin in S. aureus and pyocyanin (B1662382) in P. aeruginosa, which are crucial for the pathogens to overcome host immune defenses. nih.gov

Targeted Synthesis: Researchers have synthesized new valine-derived compounds, including 1,3-oxazoles, that exhibit antimicrobial activity against Gram-positive bacterial strains and the fungal strain C. albicans. nih.gov

| Compound Class | Activity | Target Microorganisms |

| Natural 1,3-Oxazoles (e.g., Almazole D) | Antibacterial | Various Bacteria nih.gov |

| Natural 1,3-Oxazoles (e.g., Bengazole A) | Antifungal | Various Fungi nih.gov |

| Synthetic 1,3-Oxazoles | Antimicrobial | Gram-positive bacteria, C. albicans nih.gov |

| Oxazolone-based Sulfonamides | Anti-virulence | S. aureus, P. aeruginosa nih.gov |

Investigation of Anti-Inflammatory and Analgesic Properties

The oxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. nih.gov Many compounds incorporating this structure act by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

Examples of oxazole-based anti-inflammatory agents include:

Marketed Drugs: The nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin, a COX-2 inhibitor, features a 1,3-oxazole core, demonstrating the therapeutic success of this scaffold. nih.gov

COX/LOX Inhibition: In recent studies, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (a related heterocyclic scaffold) have been identified as potent inhibitors of both COX-1/COX-2 and 5-lipoxygenase (5-LOX) pathways, proving to be effective analgesic and anti-inflammatory agents in in-vivo models. frontiersin.org

Novel Derivatives: A series of novel oxazole derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with several compounds showing significant activity compared to the standard drug, indomethacin. jddtonline.info The related 1,3,4-oxadiazole (B1194373) ring has also been explored as a bioisostere for the carboxylic acid group in conventional NSAIDs, often resulting in retained or increased anti-inflammatory activity with potentially reduced side effects. mdpi.com

Exploration of Antiviral and Antitubercular Activities

The oxazole ring system is also a component of molecules investigated for their activity against viral and mycobacterial pathogens. nih.gov Natural products containing the oxazole moiety, such as hennoxazole A, have shown antiviral properties. nih.gov

In the realm of synthetic compounds:

Antitubercular Activity: A high-throughput screening of thousands of compounds identified a set of disubstituted oxazoles with potent activity against multi-drug-resistant Mycobacterium tuberculosis (MDR-MTB). mdpi.com Furthermore, derivatives of a related scaffold, imidazo[2,1-b]thiazole (B1210989), have been evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing high efficacy. nih.gov

Antiviral Activity: Arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole moiety have demonstrated potent antiviral activity against feline coronavirus and activity against herpes simplex virus-1 and vaccinia virus in cell cultures. nih.gov Oxazolone derivatives have also been noted for their potential antiviral applications. nih.gov

Research into Antidiabetic, Antiparasitic, and Anti-Obesity Agents

The versatility of the oxazole scaffold extends to metabolic diseases. The 1,3-oxazole moiety is present in the antihyperglycemic agent Darglitazone, which belongs to the glitazone class of antidiabetic drugs. nih.gov This highlights the potential of the oxazole core in designing molecules that can modulate metabolic pathways. Additionally, 2-phenyloxazol-5(4H)-ones have been recognized for their potential antidiabetic activity. nih.gov While research into oxazole-based compounds for antiparasitic and anti-obesity applications is an active area of investigation, the current body of literature more strongly supports their role in the development of antidiabetic agents.

Application as Ferroptosis Inhibitors for Central Nervous System Diseases

Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, has been implicated in the pathology of numerous central nervous system (CNS) diseases, including neurodegenerative disorders and ischemic stroke. researchgate.netnih.govnih.gov Consequently, the development of ferroptosis inhibitors that can cross the blood-brain barrier (BBB) presents a promising therapeutic strategy. researchgate.netnih.gov Researchers have focused on modifying existing ferroptosis inhibitors, such as ferrostatin-1 and its analogue UAMC-3203, to improve their pharmacokinetic properties, drug-likeness, and permeability. researchgate.netnih.gov One successful approach has involved the replacement of polar groups, like sulfonamides, with isosteric oxazoles to decrease the molecule's size and polarity. researchgate.netnih.gov

This has led to the design and synthesis of novel oxazole-based radical trapping antioxidants (RTAs) with high potency against ferroptosis. researchgate.netnih.gov These compounds function by blocking lipid peroxidation within cell membranes. researchgate.netnih.gov A key finding is that oxazole derivatives with an unsubstituted amino group on an aromatic ring exhibit enhanced solubility and reduced clearance in human microsomes. acs.org For instance, in a series of developed oxazole-based inhibitors, compounds with a free NH₂ group showed IC₅₀ values for ferroptosis inhibition in the range of 40–309 nM. acs.org Further substitutions on the aniline (B41778) nitrogen with moieties like piperazine (B1678402), methylpiperazine, and pyrrolidin-3-amine resulted in highly potent derivatives with IC₅₀ values below 10 nM. acs.org

One particularly promising compound, designated UAMC-4821, emerged from these studies, demonstrating ferroptosis inhibition comparable to the potent inhibitor UAMC-3203 (IC₅₀ = 5.20 nM vs. 9.22 nM, respectively). acs.org This compound also showed a favorable profile in terms of its CNS Multiparameter Optimization (MPO) score, solubility, metabolic stability in human microsomes, and BBB permeability. acs.org Such oxazole-based RTAs have demonstrated not only high potency but also excellent oral bioavailability and significant concentrations in brain tissue, underscoring their potential for treating ferroptosis-driven CNS diseases. researchgate.netnih.gov

Table 1: Ferroptosis Inhibitory Activity of Selected Oxazole Derivatives

| Compound ID | Substituent on Aniline Nitrogen | Ferroptosis Inhibition IC₅₀ (nM) |

|---|---|---|

| 13-16 (general) | Unsubstituted NH₂ | 40 - 309 |

| 39-42 (general) | Methylpiperazine | < 10 |

| 46-49 (general) | Piperazine | < 10 |

| 50-51 (general) | Pyrrolidin-3-amine | < 10 |

| UAMC-4821 (96) | Cyclohexyl | 5.20 |

| UAMC-3203 (ref) | - | 9.22 |

Enzyme Inhibition and Receptor Interaction Studies

The L-cysteine biosynthesis pathway, which is absent in mammals, is a promising target for the development of new antibacterial agents. nih.govnih.gov Serine acetyltransferase (SAT) is a key enzyme in this pathway, catalyzing the rate-limiting step of converting L-serine to O-acetylserine. nih.govnih.gov Consequently, inhibitors of SAT are of significant interest as potential antibacterial adjuvants. nih.gov

Research in this area has led to the discovery of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of Salmonella typhimurium serine acetyltransferase. nih.gov The development of these inhibitors began with the virtual screening of a compound library, which identified several structurally diverse hit compounds. nih.govnih.gov Subsequent medicinal chemistry efforts focused on molecules structurally related to a hit compound, leading to the synthesis of a series of derivatives with improved inhibitory potency. nih.gov

Notably, the replacement of a 2-aminothiazole (B372263) ring in the initial hits with a 2-aminooxazole ring resulted in compounds with significantly enhanced inhibitory activity against SAT. nih.gov This highlights the importance of the oxazole moiety for potent inhibition of the enzyme. While these compounds showed promising enzyme inhibition, further research is needed to improve their ability to interfere with bacterial growth in Gram-negative organisms. nih.gov

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.comarabjchem.orgbohrium.com The search for new and effective AChE inhibitors has led to the exploration of various heterocyclic scaffolds, including oxazole derivatives. mdpi.comarabjchem.orgbohrium.com

Studies have demonstrated that benzimidazole-based oxazole analogues exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.combohrium.com For instance, certain benzimidazole-oxazole hybrids have shown IC₅₀ values as low as 0.10 ± 0.050 µM against AChE and 0.20 ± 0.050 µM against BuChE, which is significantly more potent than the reference drug donepezil (B133215) in the same study (IC₅₀ = 2.16 ± 0.12 µM for AChE and 4.50 ± 0.11 µM for BuChE). mdpi.combohrium.com Similarly, benzoxazole-based oxazole derivatives have also been synthesized and evaluated, with the most active compounds displaying IC₅₀ values in the low micromolar range against both enzymes. arabjchem.org For example, one of the most potent benzoxazole-oxazole analogues had an IC₅₀ of 0.90 ± 0.05 µM against AChE and 1.10 ± 0.10 µM against BuChE. arabjchem.org

Another class of oxazole-containing compounds, (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, has also been investigated for AChE inhibition. nih.govnih.govresearchgate.net These compounds were found to be reversible inhibitors of human AChE, with IC₅₀ values ranging from 9 to 246 µM. nih.govnih.gov

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Oxazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Benzimidazole-oxazole analogue 9 | AChE | 0.10 ± 0.050 |

| Benzimidazole-oxazole analogue 9 | BuChE | 0.20 ± 0.050 |

| Benzimidazole-oxazole analogue 14 | AChE | 0.20 ± 0.050 |

| Benzimidazole-oxazole analogue 14 | BuChE | 0.30 ± 0.050 |

| Benzoxazole-oxazole analogue 11 | AChE | 0.90 ± 0.05 |

| Benzoxazole-oxazole analogue 11 | BuChE | 1.10 ± 0.10 |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one (1) | hAChE | 9.2 ± 2.3 |

| Donepezil (Reference) | AChE | 2.16 ± 0.12 |

| Donepezil (Reference) | BuChE | 4.50 ± 0.11 |

Molecular docking studies have been instrumental in understanding the interactions between oxazole-based inhibitors and their target enzymes at the molecular level. For bacterial serine acetyltransferase, the crystal structure of the enzyme in complex with the feedback inhibitor cysteine has provided insights into the binding site. researchgate.netnih.gov Cysteine binds at the serine substrate site, and its binding is stabilized by hydrogen bonds with key residues such as His158 and Asp143, which are part of a catalytic triad. researchgate.netnih.gov This structural information serves as a basis for the rational design of oxazole-based inhibitors that can mimic these interactions.

In the context of acetylcholinesterase inhibition, molecular docking of benzimidazole-oxazole analogues has revealed that these compounds fit well into the active site of the enzyme. mdpi.combohrium.com The various functional moieties on the oxazole derivatives engage in different interactions within the active pocket of AChE. mdpi.com For instance, docking studies of potent benzimidazole-based oxazole inhibitors have shown interactions with key amino acid residues in the active site of AChE. mdpi.combohrium.com Similarly, for (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, molecular docking revealed non-covalent interactions with the AChE active site. nih.govnih.govresearchgate.net These in silico studies are crucial for elucidating the binding modes of these inhibitors and for guiding further structural modifications to enhance their potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For oxazole-based ferroptosis inhibitors, SAR studies have shown that the nature of the substituent on the aniline nitrogen significantly influences potency. acs.org While compounds with a free amino group have moderate activity, the introduction of cyclic amine moieties like piperazine and pyrrolidine (B122466) can lead to a substantial increase in inhibitory potency. acs.org The lipophilicity of the substituents also plays a role, with more lipophilic groups generally leading to decreased aqueous solubility. acs.org

In the development of bacterial serine acetyltransferase inhibitors, a key SAR finding was that replacing a 2-aminothiazole ring with a 2-aminooxazole ring led to a significant improvement in inhibitory activity. nih.gov This indicates a strong preference for the oxazole core in the binding pocket of the enzyme.

For acetylcholinesterase inhibitors, SAR studies on benzimidazole- and benzoxazole-based oxazole derivatives have highlighted the importance of the nature, number, and position of substituents on the phenyl rings. mdpi.comarabjchem.orgbohrium.com Both electron-donating and electron-withdrawing groups can influence the inhibitory potential, and their specific placement on the aromatic rings can lead to significant differences in activity against AChE and BuChE. mdpi.comarabjchem.orgbohrium.com For example, in a series of benzoxazole-oxazole analogues, the presence of either strong electron-withdrawing or electron-donating groups on the aryl moiety was found to be beneficial for potent cholinesterase inhibition. arabjchem.org In the case of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, the presence of a benzylidene group attached to the oxazole was found to be important for AChE inhibitory activity, while certain substituents on the phenyl ring, such as methoxy (B1213986) and chloro groups, were found to decrease activity. nih.govnih.gov

Integration into DNA-Encoded Chemical Libraries for Ligand Discovery

The primary amino group of oxazol-4-amine (B175032) serves as a key functional handle for its attachment to a DNA-headpiece or for further diversification within a library. The most common method for incorporating amine building blocks into a DEL is through amide bond formation. nih.gov In a typical split-and-pool synthesis workflow, a DNA-linked carboxylic acid could be activated and then reacted with Oxazol-4-amine hydrochloride. The hydrochloride salt would likely need to be neutralized in situ to free the nucleophilic amine for the coupling reaction.

Table 1: Potential Reaction Parameters for On-DNA Acylation with Oxazol-4-amine

| Parameter | Potential Condition | Rationale |

| Coupling Reagents | EDC/s-NHS, HATU, DMT-MM | These are commonly used reagents for amide bond formation under aqueous, DNA-compatible conditions. nih.gov |

| Base | Non-nucleophilic organic bases (e.g., DIPEA) or buffered aqueous systems | To neutralize the hydrochloride and facilitate the coupling reaction without damaging the DNA. |

| Solvent | Aqueous buffers with organic co-solvents (e.g., DMSO, DMF) | To maintain the solubility of both the DNA and the organic building blocks. |

| Temperature | Ambient to slightly elevated (e.g., 25-37 °C) | To balance reaction rate with DNA stability. |

The oxazole ring itself is a valuable pharmacophore, known to participate in various non-covalent interactions with biological targets. enamine.net Its inclusion in a DEL would introduce a distinct heterocyclic scaffold, increasing the structural diversity of the library. Following the initial acylation, a library could be further diversified by utilizing other positions on the oxazole ring if appropriately substituted derivatives of oxazol-4-amine were used as the initial building block.

For a hypothetical library synthesis starting with an amine-functionalized DNA headpiece, Oxazol-4-amine could be introduced after being derivatized with a carboxylic acid handle. Alternatively, if the library synthesis starts with a core scaffold to which DNA is attached, the amino group of oxazol-4-amine would be available for reaction with a diverse set of building blocks.

Table 2: Hypothetical DEL Construction Utilizing an Oxazol-4-amine Scaffold

| Cycle | Reaction | Building Block Class | Resulting Diversity |

| 1 | Amide Coupling | Carboxylic acid-derivatized Oxazol-4-amine | Introduction of the core scaffold |

| 2 | Suzuki Coupling | Boronic acids | Aryl or heteroaryl diversification |

| 3 | Reductive Amination | Aldehydes/Ketones and Amines | Introduction of diverse side chains |

The successful integration of a building block like this compound into a DEL would depend on its reactivity and compatibility with the aqueous reaction conditions required to maintain the integrity of the DNA barcode. nih.gov The nucleophilicity of the amino group and the stability of the oxazole ring under various reaction conditions would need to be empirically determined. While direct evidence is not present in the available literature, the extensive use of other amino-heterocycles in DEL synthesis suggests that with appropriate optimization, this compound could be a viable building block for the generation of novel chemical libraries for ligand discovery.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Oxazol-4-amine (B175032) hydrochloride. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei. mdpi.com

In the analysis of an oxazole (B20620) derivative, ¹H NMR spectroscopy would reveal the chemical shifts (δ) and coupling constants (J) of the protons on the heterocyclic ring and the amine group. These parameters are highly sensitive to the molecular structure. For instance, the protons attached to the oxazole ring would appear at characteristic chemical shifts, and their splitting patterns would help confirm their relative positions. Similarly, ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule, allowing for a complete carbon skeleton map. researchgate.net The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques (like COSY and HSQC), enables chemists to piece together the precise structure of reaction products and confirm the successful synthesis of the target compound. mdpi.com

Table 1: Illustrative NMR Data Interpretation for Oxazol-4-amine hydrochloride

| Nucleus | Expected Information | Purpose in Structural Elucidation |

|---|---|---|

| ¹H | Chemical Shift (ppm), Integration, Coupling Constant (Hz) | Confirms the presence of protons on the oxazole ring and amine group; determines neighboring protons and their spatial relationships. |

| ¹³C | Chemical Shift (ppm) | Identifies all unique carbon environments, confirming the carbon backbone of the oxazole ring. |

| 2D NMR | Correlation Peaks (e.g., COSY, HSQC) | Establishes connectivity between protons (¹H-¹H) and between protons and their attached carbons (¹H-¹³C), confirming the final molecular structure. |

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound, MS is crucial for confirming its molecular weight and providing evidence of its elemental composition. In a typical MS procedure, the compound is ionized, causing it to form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass of this ion provides a direct measurement of the molecule's weight. uni-saarland.de

Furthermore, the ionization process can induce fragmentation of the molecule, creating a unique pattern of smaller ions. wikipedia.org The study of these fragmentation patterns can yield valuable structural information. For heterocyclic compounds like oxazoles, fragmentation often involves characteristic cleavage of the ring system, which can help confirm the identity of the core structure. clockss.orgsapub.org High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with extremely high precision, allowing for the calculation of the exact molecular formula, which is a definitive method for confirming the compound's identity. stmjournals.com

Table 2: Application of Mass Spectrometry to this compound

| MS Technique | Information Obtained | Purpose |

|---|---|---|

| Low-Resolution MS | Nominal Molecular Weight, Fragmentation Pattern | Confirms the expected molecular weight and provides structural clues based on fragment ions. |

| High-Resolution MS (HRMS) | Exact Mass | Determines the precise elemental composition and confirms the molecular formula. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By diffracting a beam of X-rays off a single crystal of this compound, researchers can generate a unique diffraction pattern. wikipedia.org Analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, which in turn reveals the precise position of each atom in the crystal lattice. nih.gov

This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov For an amine hydrochloride salt, X-ray diffraction would confirm the protonation site (the amine nitrogen) and detail the interactions between the oxazol-4-ammonium cation and the chloride anion within the crystal structure. The resulting data includes the crystal system, space group, and unit cell dimensions, which are fundamental properties of the solid-state material. researchgate.netmu.edu.tr

Table 3: Illustrative X-ray Crystallography Data for a Crystalline Solid

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. | Defines the basic shape and symmetry of the crystal. |

| Space Group | A mathematical description of the symmetry of the crystal structure. | Provides a detailed account of all symmetry operations within the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Provides the definitive 3D structure, confirming connectivity, bond lengths, and angles. |

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net

In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. sielc.com Different components in a mixture interact differently with the stationary phase, causing them to travel through the column at different rates and thus separate. By using a detector (such as a UV-Vis detector), a chromatogram is produced where each peak corresponds to a different component. The area of the peak for this compound can be used to determine its purity relative to any starting materials or byproducts. Methodical development of HPLC protocols allows for the establishment of a reliable quality control tool for the compound. rsc.org

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Application |

|---|---|---|

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification of the compound in a mixture, reaction monitoring. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | Analysis of purity and identification of volatile impurities or reaction byproducts. |

| TLC | Simple, rapid separation on a plate coated with a stationary phase. | Quick monitoring of reaction progress and preliminary purity checks. |

Applications in Quantitative and Qualitative Analytical Methods

Beyond its own characterization, this compound and its derivatives can serve as reagents or standards in various analytical methods. The unique chemical properties of the oxazole ring and the reactive amine group make such compounds useful in analytical chemistry. chemimpex.com

For qualitative analysis , the compound could be used to develop specific chemical tests or derivatization reactions that produce a color change or a fluorescent signal in the presence of a particular analyte, aiding in its identification.

For quantitative analysis , a highly purified sample of this compound can serve as a reference standard. In techniques like HPLC or UV-Vis spectroscopy, a calibration curve can be constructed using known concentrations of the standard. This allows for the precise measurement of the concentration of the compound in unknown samples. Its role as a building block in synthesizing larger molecules also means it is a key intermediate whose purity and concentration must be accurately quantified during multi-step synthetic processes. chemimpex.comafricanjournalofbiomedicalresearch.com

Future Research Trajectories and Translational Outlook for Oxazol 4 Amine Hydrochloride

Emerging Synthetic Paradigms for Oxazole (B20620) Systems

The synthesis of the oxazole ring is a well-established field, yet innovation continues to drive the development of more efficient, versatile, and sustainable methods. Classical methods such as the Robinson-Gabriel, Fischer, and Bredereck syntheses have been foundational. nih.govresearchgate.net However, modern research is focused on overcoming the limitations of these traditional routes, such as harsh conditions and low yields. nih.govresearchgate.net

A prominent modern strategy is the van Leusen oxazole synthesis , which utilizes tosylmethylisocyanide (TosMIC) and aldehydes. chemimpex.comresearchgate.net This method is favored for its operational simplicity, the accessibility of starting materials, and a broad substrate scope. chemimpex.comresearchgate.net Recent advancements have further refined this reaction, including the use of microwave assistance to improve yields and efficiency, and the application of ionic liquids as recyclable green solvents. chemimpex.comresearchgate.net

Other emerging paradigms include:

Metal-Catalyzed Reactions: Palladium and copper catalysts are increasingly used for direct arylation and cross-coupling reactions, allowing for the synthesis of complex, polysubstituted oxazoles with high regioselectivity. nih.govresearchgate.net Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for producing 2,4,5-trisubstituted oxazoles. nih.govresearchgate.net

Metal-Free Synthesis: Iodine-mediated methodologies are gaining traction as a metal-free alternative, providing high yields of substituted oxazoles under mild conditions. jcchems.com

One-Pot Reactions: Multi-component, one-pot syntheses are being designed to improve efficiency and reduce waste by combining several reaction steps without isolating intermediates. nih.govnih.gov

Electrochemical Synthesis: An electrochemical four-component reaction has been developed for the atom-economical synthesis of oxazoles without external catalysts or oxidants, representing a significant step towards greener chemistry. ijpsjournal.com

These innovative synthetic strategies are pivotal for creating diverse libraries of oxazole derivatives, including those based on Oxazol-4-amine (B175032) hydrochloride, for further investigation.

| Synthetic Method | Key Features | Starting Materials | Target | Ref. |

| van Leusen Reaction | Simple, mild conditions, broad scope | Aldehydes, Tosylmethylisocyanide (TosMIC) | 5-substituted oxazoles | chemimpex.comresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields | Various (e.g., 2-bromoacetophenone, urea) | Disubstituted oxazoles | chemimpex.comresearchgate.net |

| Metal-Catalyzed Coupling | High regioselectivity, synthesis of complex molecules | Diazoketones, amides, boronic acids | Di- and tri-substituted oxazoles | nih.govresearchgate.net |

| Metal-Free Annulation | Mild conditions, avoids metal contamination | Alkynes, nitriles, oxygen source (e.g., PhIO) | Substituted oxazoles | jcchems.comscbt.com |

| Electrochemical Synthesis | High atom economy, catalyst-free | Terminal alkynes, nitriles, water | Substituted oxazoles | ijpsjournal.com |

Novel Biological Target Identification and Validation for Therapeutic Development

The oxazole moiety is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govjddtonline.info For Oxazol-4-amine hydrochloride, future research will focus on identifying and validating novel biological targets to unlock its full therapeutic potential. The compound serves as a crucial intermediate in synthesizing bioactive molecules, particularly for neurological disorders. chemimpex.com

Current research on related oxazole derivatives provides a roadmap for future target exploration:

Metabolic Diseases: A closely related analogue, Oxazol-4-yl-methanamine, is a reactant in the synthesis of selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, which are being investigated for the treatment of obesity and metabolic syndrome. chemicalbook.com This suggests that derivatives of this compound could be developed to target enzymes involved in metabolic pathways.

Neurodegenerative Diseases: Benzimidazole-based oxazole analogues have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com This highlights a potential avenue for developing new treatments for neurodegenerative conditions.

Oncology: Oxazole derivatives have demonstrated potent anticancer activity by modulating various targets. These include STAT3, tubulin, G-quadruplex DNA, and protein kinases. researchgate.net The structural versatility of the oxazole scaffold allows for the design of specific inhibitors for these critical cancer-related pathways.

Infectious Diseases: Researchers have successfully used computational models to design and validate novel oxazole derivatives as potent agents against Varicella zoster virus (VZV). nih.gov This approach could be extended to identify derivatives active against other viral or bacterial pathogens.

Future efforts will involve high-throughput screening of libraries derived from this compound against diverse panels of biological targets to uncover new therapeutic applications.

Advancements in Computational Drug Design and Screening Methodologies

In silico techniques are becoming indispensable for accelerating the drug discovery process. jcchems.com For oxazole derivatives, computational tools are being used to design novel compounds, predict their biological activity, and understand their mechanism of action at a molecular level.

Key computational methodologies being applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of oxazole derivatives with their biological activities, such as antiviral or anticancer potency. nih.govresearchgate.net These predictive models allow for the virtual screening of large chemical libraries to identify the most promising candidates for synthesis and experimental testing. nih.gov For instance, QSAR models for anti-VZV activity have been developed with high predictive accuracy (q² = 0.83-0.84 on external test sets). nih.gov

Molecular Docking: This technique is used to predict the binding orientation and affinity of oxazole derivatives to the active site of a biological target. jcchems.comnih.gov Docking studies have been employed to design oxazole-based inhibitors for targets such as the PPARγ receptor (for diabetes), tubulin's colchicine (B1669291) binding site (for cancer), and various enzymes in infectious agents. researchgate.netjcchems.com These studies provide crucial insights into the specific molecular interactions that drive biological activity, guiding the rational design of more potent and selective inhibitors. researchgate.netsemanticscholar.org

Virtual Screening: Large databases of virtual compounds can be screened against a specific target using docking and other computational filters. researchgate.net This approach was used to screen the ZINC database to identify novel isoxazole-based inhibitors of Hsp90, a key target in oncology. researchgate.net

These computational methods enable a more targeted and efficient approach to drug discovery, reducing the time and cost associated with traditional screening methods and facilitating the rapid identification of lead compounds derived from the this compound scaffold.

| Computational Method | Application for Oxazole Derivatives | Key Target Examples | Ref. |

| QSAR | Predicting antiviral and anticancer activity | Varicella zoster virus (VZV), Hep-2 cancer cell line | nih.govresearchgate.net |

| Molecular Docking | Elucidating binding modes and predicting affinity | PPARγ, Tubulin, AChE/BuChE, GABAA receptor | researchgate.netjcchems.commdpi.comresearchgate.net |

| Virtual Screening | Identifying novel inhibitors from large databases | Hsp90 | researchgate.net |

| Toxicity Prediction | Assessing potential toxicity profiles in silico | Various targets using Toxtree method | jcchems.com |

Expansion into New Material Science Frontiers

Beyond pharmaceuticals, the unique electronic and photophysical properties of the oxazole ring make it an attractive scaffold for the development of advanced materials. chemimpex.com Research is beginning to explore the potential of this compound and its derivatives in material science, with promising applications on the horizon.

Organic Electronics: Oxazole-containing compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and organic thin-film transistors. scilit.com Theoretical studies on some derivatives have shown promising electron transport properties, with calculated electron reorganization energies lower than some industry-standard n-type semiconductor materials, suggesting their potential as excellent electron transport materials. scilit.com

Luminescent Materials and Fluorophores: The oxazole scaffold can be incorporated into donor-π-acceptor (D-π-A) structures, leading to compounds with excellent fluorescence and large Stokes shifts. nih.gov These properties are being harnessed to create novel fluorophores for biological imaging. nih.gov For example, specific oxazole derivatives have been designed as organelle-targeting fluorescent probes that can selectively accumulate in and image mitochondria or lysosomes within living cells. nih.gov The photoluminescence efficiencies of oxazole derivatives are often higher than their imidazole (B134444) analogues, making them particularly suitable for these applications. researchgate.net

Advanced Polymers: While research is more established for related azoles like thiazole (B1198619), the incorporation of oxazole units into polymer backbones is an emerging area. acs.org Naturally occurring oxazole structures have been used as ligands for vanadium catalysts in ethylene-norbornene copolymerization, indicating their potential role in catalysis and polymer synthesis. mdpi.com The thermal stability of the oxazole ring is another advantageous property for polymer applications. tandfonline.com

Future research will likely focus on synthesizing and characterizing novel polymers and materials derived from this compound to fully exploit their potential in electronics, photonics, and catalysis.

Sustainable Chemistry Initiatives for Oxazole Production and Application

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical production. researchgate.net For oxazole systems, this involves developing processes that minimize hazardous waste, reduce energy consumption, and utilize renewable resources. nih.govresearchgate.net

Key green chemistry approaches being implemented for oxazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govchemimpex.com

Use of Green Solvents: Researchers are replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep-eutectic solvents. nih.govresearchgate.netresearchgate.net Ionic liquids are particularly attractive as they can often be reused multiple times without a significant loss in product yield. researchgate.net

Catalyst-Based and Catalyst-Free Reactions: The development of highly efficient catalysts, including biocatalysts like natural clays, reduces the need for stoichiometric reagents and minimizes waste. researchgate.net Furthermore, designing reactions that can proceed without a catalyst, such as some solvent-free methods or electrochemical syntheses, represents a significant advance in sustainability. nih.govijpsjournal.com

Continuous Flow Synthesis: This approach offers improved safety, efficiency, and scalability over traditional batch processing, along with reduced waste generation. nih.gov

These sustainable initiatives are not only crucial for the environmentally responsible production of this compound and its derivatives but also align with the growing demand for greener processes in the pharmaceutical and chemical industries. researchgate.net

Q & A

Basic: What are the standard synthetic routes for Oxazol-4-amine hydrochloride, and how can researchers optimize reaction yields?

Methodological Answer:

this compound can be synthesized via cyclization of precursor amines with carbonyl compounds under acidic conditions. For example, highlights a method involving hydroxylamine hydrochloride and chlorination steps for structurally related isoxazole derivatives. To optimize yields:

- Control reaction temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.

- Use stoichiometric excess of reagents like phosphorus pentachloride (PCl₅) to drive chlorination to completion .

- Monitor reaction progress with thin-layer chromatography (TLC) or in situ FTIR to identify intermediate stages.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the oxazole ring structure and amine hydrochloride moiety. Compare chemical shifts with DFT-predicted values for validation .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Reference ’s protocol for thiamine hydrochloride analysis, adapting mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for polar compounds .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and thermal (40–80°C) conditions. Monitor degradation products via HPLC-MS .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Use Arrhenius plots to predict shelf life at room temperature .

- Data Presentation: Tabulate half-life (t₁/₂) and degradation pathways (e.g., hydrolysis of the oxazole ring) with error margins from triplicate experiments .

Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT or ab initio calculations) to identify misassignments .

- Single-Crystal XRD: If crystallizable, use XRD to resolve structural ambiguities. demonstrates how lattice energy calculations can validate hydrogen-bonding networks in related hydrazide compounds .

- Statistical Analysis: Apply principal component analysis (PCA) to correlate spectroscopic and crystallographic datasets, identifying outliers .

Advanced: What strategies are effective for troubleshooting low yields in the synthesis of this compound analogs?

Methodological Answer:

- Mechanistic Insights: Investigate competing pathways (e.g., over-chlorination or ring-opening) using LC-MS to detect byproducts .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane or toluene to reduce side reactions, as suggested in for similar esters .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the reactivity and solubility of this compound?

Methodological Answer:

- Reactivity: Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites on the oxazole ring .

- Solubility Prediction: Apply molecular dynamics (MD) simulations with explicit solvent models (water, DMSO) to estimate solvation free energy. Validate with experimental solubility data .

- Hydrogen Bonding Analysis: Generate radial distribution functions (RDFs) to study interactions between the amine group and water molecules .

Advanced: How do structural modifications to the oxazole ring impact the bioactivity of this compound in pharmacological studies?

Methodological Answer:

- SAR Studies: Synthesize analogs with substituents (e.g., halogens, methyl groups) at the 2-, 4-, or 5-positions of the oxazole ring. Test in vitro activity against target enzymes .